molecular formula C10H9BrN2O B578642 4-Amino-3-bromo-8-methoxyquinoline CAS No. 1210642-96-8

4-Amino-3-bromo-8-methoxyquinoline

Cat. No.: B578642
CAS No.: 1210642-96-8
M. Wt: 253.099
InChI Key: YJFNXCMCFQYSLD-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 8-methoxyquinoline. The resulting 3-bromo-8-methoxyquinoline is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-8-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products:

Scientific Research Applications

4-Amino-3-bromo-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-8-methoxyquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • 4-Amino-7-methoxyquinoline
  • 4-Amino-6-methoxyquinoline
  • 3-Bromo-4-hydroxy-8-methoxyquinoline
  • 4-Bromo-8-methoxyquinoline

Comparison: 4-Amino-3-bromo-8-methoxyquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. For example, the presence of both an amino group and a bromine atom allows for diverse chemical modifications and potential biological interactions .

Properties

IUPAC Name

3-bromo-8-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNXCMCFQYSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672740
Record name 3-Bromo-8-methoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210642-96-8
Record name 3-Bromo-8-methoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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